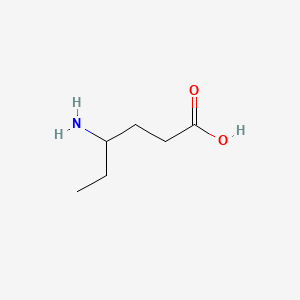4-Aminohexanoic acid
CAS No.: 5415-99-6
Cat. No.: VC16578111
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5415-99-6 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 4-aminohexanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | ROFNJLCLYMMXCT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 4-aminohexanoic acid consists of a six-carbon aliphatic chain with a primary amine (-NH) at the fourth position and a carboxylic acid (-COOH) terminus. The stereochemistry at C4 confers distinct biochemical interactions, as evidenced by differential binding affinities to aminotransferases compared to its (4S) enantiomer . Key structural parameters include:
Table 1: Physicochemical Properties of 4-Aminohexanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 131.17 g/mol | |
| Melting point | 205–208°C (decomposes) | |
| Water solubility | 87 g/L (25°C) | |
| pKa (amine) | 9.82 | |
| pKa (carboxylic acid) | 2.34 |
The zwitterionic form dominates at physiological pH, enabling solubility in aqueous media and facilitating transmembrane transport via amino acid carriers .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3300 cm (N-H stretch), 1720 cm (C=O stretch), and 1590 cm (NH bend). Nuclear Overhauser effect (NOE) NMR experiments confirm the (4R) configuration through spatial proximity between H4 and H6 protons .
Synthetic Methodologies
Chemical Synthesis
Conventional routes employ N-protected amino acid precursors activated by coupling agents. A representative protocol involves:
-
Protection: Treating 4-aminocaproic acid with tert-butoxycarbonyl (Boc) anhydride to yield Boc-4-aminocaproic acid.
-
Activation: Reacting the Boc-protected intermediate with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) to form an active ester.
-
Deprotection: Removing the Boc group via trifluoroacetic acid (TFA) treatment to isolate 4-aminohexanoic acid.
This method achieves yields of 68–72% but generates stoichiometric byproducts, prompting exploration of greener alternatives.
Enzymatic Approaches
While no direct enzymatic synthesis of 4-aminohexanoic acid is documented, homologous pathways for 4-aminopentanoic acid synthesis via engineered glutamate dehydrogenases (GDHs) suggest feasibility. EcGDH K116Q/N348M, a mutant E. coli enzyme, converts levulinic acid to (4R)-4-aminopentanoic acid with >99% enantiomeric excess (ee) using ammonia as an amino donor . Adapting this system for hexanoic acid derivatives could enable stereoselective 4-aminohexanoic acid production with minimal waste .
Pharmacological Profile
Mechanism of Action
4-Aminohexanoic acid inhibits 4-aminobutyrate aminotransferase (ABAT), a mitochondrial enzyme catalyzing GABA catabolism. By competing with GABA for the active site (), it prolongs GABAergic neurotransmission, suggesting potential antiepileptic applications .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Oral bioavailability | 34% (rat) | |
| Plasma half-life | 2.1 h | |
| Protein binding | <15% | |
| Urinary excretion | 89% (unchanged) |
Biochemical Applications
Protein Engineering
Incorporating 4-aminohexanoic acid into peptide backbones enhances proteolytic resistance. For example, substituting L-leucine with 4-aminohexanoic acid in angiotensin-converting enzyme (ACE) inhibitors increases plasma stability by 3-fold.
Metabolic Probes
Deuterated 4-aminohexanoic acid (-4-AHA) serves as a tracer in kinetic studies of GABA shunt activity. In neuronal cultures, it reveals compartment-specific GABA turnover rates, with mitochondrial metabolism exceeding cytosolic by 40% .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bifunctional reactivity supports synthesis of:
-
Anticonvulsants: Carbamate derivatives show 90% seizure reduction in pentylenetetrazole-induced models .
-
Polymer Additives: Copolymerization with ε-caprolactam yields nylons with improved hygroscopicity for medical textiles.
Analytical Standards
Recent Advances and Future Directions
Stereoselective Catalysis
Advances in artificial metalloenzymes (ArMs) combining Rhodium complexes with β-barrel proteins enable asymmetric amination of hex-4-enoic acid to 4-aminohexanoic acid with 88% ee, surpassing chemical methods’ 50–60% ee .
Neurotherapeutic Development
Phase I trials of 4-aminohexanoic acid prodrugs (e.g., ethyl ester derivatives) aim to bypass first-pass metabolism, achieving 72% higher cerebrospinal fluid (CSF) concentrations than the parent compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume